molecular formula C12H12N2O B2735244 2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine CAS No. 2202328-43-4

2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine

Cat. No.: B2735244
CAS No.: 2202328-43-4
M. Wt: 200.241
InChI Key: MYOUWGYIKRPCPT-UHFFFAOYSA-N
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Description

2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and a methoxy group at the 6-position, which is further connected to another pyridine ring at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .

Mechanism of Action

The mechanism of action of 2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biological pathways, depending on the specific target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine is unique due to the presence of both a methoxy group and a pyridin-3-yl group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-6-(pyridin-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-4-2-6-12(14-10)15-9-11-5-3-7-13-8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOUWGYIKRPCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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